2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide
Description
Chemical Identity and Nomenclature
This compound is characterized by a well-defined molecular structure with the chemical formula C₇H₁₁N₃O₂S and a molecular weight of 201.25 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1019108-39-4, providing a unique identifier for scientific and commercial purposes. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting its structural components in a systematic manner. The compound exhibits a distinctive Simplified Molecular Input Line Entry System representation as COCCNC(=O)C1=CSC(=N1)N, which encodes the complete molecular connectivity. Alternative nomenclature includes variations such as 2-amino-N-(2-methoxyethyl)-4-thiazolecarboxamide, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.
The molecular architecture of this compound features several critical structural elements that define its chemical identity. The thiazole ring serves as the central scaffold, incorporating both sulfur and nitrogen heteroatoms in a five-membered aromatic system. The amino group positioned at the 2-position of the thiazole ring contributes to the compound's electronic properties and potential hydrogen bonding capabilities. The carboxamide functionality at the 4-position represents a crucial pharmacophoric element, while the N-(2-methoxyethyl) substitution introduces additional polarity and potential for intermolecular interactions. This combination of functional groups creates a molecule with balanced hydrophilic and lipophilic characteristics, contributing to its chemical versatility.
Computational analysis reveals important physicochemical properties that characterize this compound's behavior under various conditions. The molecular weight of 201.25 grams per mole positions it within an optimal range for many pharmaceutical applications. The compound demonstrates specific hydrogen bonding capabilities, with two hydrogen bond donor sites and five hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions. The rotatable bond count of four suggests moderate conformational flexibility, while the exact mass of 201.05719778 Daltons provides precise identification in mass spectrometric analyses. These computational parameters collectively contribute to understanding the compound's chemical behavior and potential applications.
Historical Context in Heterocyclic Compound Research
The development of this compound emerges from a rich historical foundation in thiazole chemistry that traces back to the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber in 1887. These researchers established the fundamental principles of thiazole synthesis and nomenclature, defining thiazoles as nitrogen and sulfur-containing heterocyclic compounds with the general formula (CH)ₙNS. The historical significance of their work extends to the systematic classification of thiazoles alongside related heterocycles such as imidazoles and oxazoles, creating a comprehensive framework for understanding five-membered heterocyclic systems. This foundational research established the theoretical basis for modern thiazole derivative development, including compounds like this compound.
The evolution of thiazole carboxamide derivatives represents a significant advancement in heterocyclic chemistry, building upon decades of synthetic methodology development. Early investigations focused on understanding the fundamental reactivity patterns of the thiazole ring system, particularly the electronic distribution and aromatic character that distinguishes these compounds. The thiazole ring exhibits significant pi-electron delocalization and aromatic properties, with calculated pi-electron density marking specific positions for electrophilic substitution. These fundamental studies provided the theoretical framework necessary for designing more complex derivatives, including carboxamide-substituted variants that demonstrate enhanced biological activity and synthetic utility.
Contemporary research in thiazole chemistry has emphasized the development of compounds with specific structural features designed to optimize biological activity and chemical stability. The incorporation of amino groups at the 2-position of thiazole rings has become a prevalent strategy in medicinal chemistry, as these derivatives have demonstrated broad-spectrum biological activities. The combination of amino and carboxamide functionalities in thiazole derivatives represents a sophisticated approach to molecular design, where multiple pharmacophoric elements contribute to enhanced activity profiles. This historical progression from fundamental thiazole chemistry to specialized derivatives like this compound illustrates the systematic advancement of heterocyclic chemistry over more than a century.
The synthesis of thiazole carboxamide derivatives has benefited from continuous methodological improvements, particularly the development of efficient cyclization reactions and functional group transformations. Modern synthetic approaches employ sophisticated strategies such as the Hantzsch thiazole synthesis, which utilizes phenacyl bromide substrates in heterocyclization reactions. These synthetic developments have enabled the preparation of increasingly complex thiazole derivatives with precise structural control, facilitating the exploration of structure-activity relationships and the optimization of chemical properties. The historical context of thiazole chemistry thus provides essential background for understanding the significance of compounds like this compound within the broader landscape of heterocyclic compound research.
Position Within Thiazole Carboxamide Derivatives
This compound occupies a distinctive position within the extensive family of thiazole carboxamide derivatives, representing a specific structural paradigm that combines amino substitution with alkoxylated carboxamide functionality. The broader class of thiazole carboxamides encompasses numerous compounds with varying substitution patterns, each contributing unique properties to the overall family. Research has identified 2-aminothiazole-4-carboxylate derivatives as particularly promising scaffolds for biological activity, with compounds such as methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrating potent antimicrobial effects. The position of the methoxyethyl-substituted variant within this family highlights the systematic exploration of carboxamide modifications designed to optimize chemical and biological properties.
The structural classification of thiazole carboxamide derivatives reveals several distinct subfamilies based on substitution patterns and functional group arrangements. Compounds within this class typically feature the thiazole ring as a central scaffold, with carboxamide functionality providing opportunities for additional substitution and modification. The amino group at the 2-position represents a common structural feature that significantly influences the electronic properties and reactivity of these compounds. Within this context, this compound exemplifies a specific approach to molecular design where the methoxyethyl group introduces additional polarity and potential for hydrogen bonding interactions.
Comparative analysis of thiazole carboxamide derivatives demonstrates the systematic variation in biological activity and chemical properties that results from structural modifications. Related compounds such as 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide represent alternative substitution patterns that explore different aspects of structure-activity relationships. The dimethyl-substituted variant, with molecular formula C₆H₉N₃OS and molecular weight 171.22 grams per mole, provides a direct comparison to the methoxyethyl-substituted compound. These structural variations allow researchers to systematically investigate the effects of different substituents on chemical properties and biological activity, contributing to a comprehensive understanding of thiazole carboxamide derivatives.
The development of thiazole-linked hybrid compounds has emerged as a significant trend in contemporary medicinal chemistry, with thiazole carboxamide derivatives serving as key building blocks for more complex molecular architectures. The synthesis of thiazole-linked hybrids through molecular hybridization strategies has markedly enhanced drug efficacy and minimized toxicity concerns in various therapeutic applications. Within this context, compounds like this compound serve as important intermediate structures that can be further modified or incorporated into larger molecular frameworks. The position of this compound within the thiazole carboxamide family thus reflects both its individual chemical significance and its potential as a component of more complex therapeutic agents.
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-12-3-2-9-6(11)5-4-13-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKCMGVSYSWBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reagents
- Thiazole derivatives or precursors (e.g., 1,3-thiazole-4-carboxylic acid or esters)
- 2-methoxyethylamine (for amide formation)
- Coupling agents or activating reagents (e.g., carbodiimides)
- Solvents such as methanol, dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran (THF)
- Catalysts such as palladium on carbon (Pd/C) for hydrogenation steps when applicable
General Synthetic Route
The synthesis can be summarized in the following sequence:
Thiazole ring synthesis: Typically achieved by cyclization reactions involving thiourea and α-haloketones or α-haloesters under controlled heating and stirring conditions.
Formation of 1,3-thiazole-4-carboxylic acid or ester: Esterification or hydrolysis steps are used to obtain the carboxylic acid or its methyl ester derivative.
Introduction of the amino group at position 2: Amination can be performed via nucleophilic substitution or reduction of nitro precursors.
Amide bond formation with 2-methoxyethylamine: The carboxylic acid or ester is reacted with 2-methoxyethylamine under conditions favoring amide bond formation, such as the presence of coupling agents or direct amidation at elevated temperatures.
Specific Procedures and Research Findings
A recent study outlines the synthesis of this compound by reacting thiazole derivatives with amines and carboxylic acids. The process emphasizes:
- Reaction conditions: Careful control of temperature, pH, and solvent choice (e.g., DMSO or acetonitrile) to improve solubility and reactivity.
- Purification: Isolation of the product by filtration, washing, and drying to obtain high purity.
Example Reaction Conditions
| Step | Reactants | Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| Thiazole ring formation | Thiourea + α-haloketone | Stirring, heating | Acetophenone or similar | 70°C | 8 h | Cyclization under reflux |
| Esterification/hydrolysis | Thiazole acid + MeOH + acid catalyst | Acid catalysis | Methanol | 65°C | Overnight | Methyl ester formation |
| Amination | Nitro precursor + reducing agent (e.g., SnCl2) | Stirring, heating | Ethyl acetate/methanol | 55°C | Overnight | Reduction to amino group |
| Amide formation | Thiazole carboxylic acid + 2-methoxyethylamine | Stirring, coupling agent | DMSO or acetonitrile | Room temp to 60°C | Several hours | Amidation reaction |
Analytical Data Supporting Synthesis
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of characteristic protons and carbons in the thiazole ring and methoxyethyl group.
- Mass Spectrometry: Confirms molecular weight of 201.25 g/mol.
- Purity Assessment: Chromatographic techniques (e.g., flash column chromatography) used for purification and confirmation.
Comparative Analysis of Preparation Methods
Notes on Optimization and Scale-Up
- Reaction parameters such as solvent ratios, reaction time, and temperature must be optimized to balance yield and purity.
- Use of inert atmosphere (argon or nitrogen) during sensitive steps prevents oxidation.
- Catalysts like Pd/C are used under hydrogen atmosphere for selective reductions.
- Purification often involves recrystallization or chromatographic techniques.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents & Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Thiazole ring synthesis | Thiourea + α-haloketone, acetophenone, 70°C, 8 h | 2-amino-1,3-thiazole derivative |
| 2 | Esterification | Methanol + conc. H2SO4, 65°C, overnight | Methyl thiazole-4-carboxylate |
| 3 | Amination | SnCl2 reduction, ethyl acetate/methanol, 55°C | 2-amino-thiazole-4-carboxylate |
| 4 | Amidation | 2-methoxyethylamine, DMSO/acetonitrile, RT-60°C | This compound |
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The carboxamide group undergoes nucleophilic substitution reactions with acylating agents. In one protocol :
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Reagents : Thiazole-4-carboxylate derivatives react with amines (e.g., 2-methoxyethylamine) using AgClO₄ in acetonitrile at 60°C.
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Yield : ~70% after purification via flash chromatography (hexanes/ethyl acetate).
-
Key Data :
Reaction Time Temperature Solvent Catalyst 6–7 days 60°C CH₃CN AgClO₄
This method produces stable amide linkages while preserving the thiazole ring's integrity .
Cyclocondensation with Thioureas
The amino-thiazole moiety participates in heterocycle formation. A representative synthesis :
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Procedure : 2-Bromo-1-(3-trifluoromethyl)phenylethanone reacts with substituted thioureas in ethanol under reflux (30 min).
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Product : 2-amino-4-(3-trifluoromethylphenyl)thiazole derivatives.
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Optimized Conditions :
Parameter Value Solvent Ethanol Reaction Time 30 minutes Workup Ethyl acetate extraction Yield Range 61–69%
This confirms the compound’s utility as a precursor for structurally complex thiazoles .
Hydrolysis Reactions
The carboxamide group is susceptible to hydrolysis under extreme pH:
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Acidic Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the amide bond to form carboxylic acid derivatives.
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Basic Hydrolysis : NaOH (2M) at 80°C generates thiazole-4-carboxylate salts.
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Kinetic Data :
Condition Half-Life (h) Product pH 1 (HCl) 4.2 Thiazole-4-carboxylic acid pH 13 (NaOH) 2.8 Sodium carboxylate
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes halogenation and nitration:
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Bromination : Br₂ in CHCl₃ at 25°C introduces bromine at the 5-position.
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Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the 5-position.
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Regioselectivity :
Reaction Position Yield Bromination C5 85% Nitration C5 78%
N-Alkylation of the Amino Group
The primary amino group reacts with alkyl halides or epoxides :
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Example : Reaction with methyl iodide in DMF using K₂CO₃ yields N-methyl derivatives.
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Conditions :
Reagent Base Temperature Yield CH₃I K₂CO₃ 50°C 65% C₃H₆O (epoxide) Et₃N 80°C 58%
Metal-Catalyzed Cross-Coupling
The thiazole ring participates in Suzuki-Miyaura couplings :
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Protocol : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids (K₂CO₃, DMF/H₂O, 80°C).
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Scope :
Stability Under Oxidative Conditions
The compound resists oxidation in ambient air but decomposes under strong oxidizers:
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H₂O₂ (30%) : Degrades completely within 2h at 50°C.
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KMnO₄ (0.1M) : Forms sulfonic acid derivatives (95% conversion in 1h).
Photochemical Reactivity
UV irradiation (254 nm) induces thiazole ring opening:
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Products : Thiourea derivatives and carbonyl compounds.
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Quantum Yield : Φ = 0.12 ± 0.02 (measured in acetonitrile).
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that thiazole carboxamide derivatives, including 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide, exhibit significant inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory process and are often targeted for developing anti-inflammatory drugs.
- Case Study : A series of thiazole carboxamide derivatives were synthesized and tested for their COX inhibitory activity. The compound demonstrated a notable selectivity towards COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | IC50 (μM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| St.4 | 5.56 × 10^-8 | Low |
| St.6 | 5 μM | 3.67 |
These results suggest that derivatives of this compound could serve as promising candidates for the development of new anti-inflammatory medications.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer properties. The ability of these compounds to inhibit cancer cell proliferation has been linked to their interaction with COX enzymes and other cellular targets.
- Case Study : In vitro assays demonstrated that certain thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values in the nanomolar range .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | St.4 | 0.025 |
| HeLa (Cervical) | St.6 | 0.015 |
The findings indicate that these compounds could be further developed as anticancer agents, particularly in targeting COX-2 overexpression observed in many tumors.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been recognized in various studies, highlighting their efficacy against a range of pathogenic microorganisms.
- Case Study : A review highlighted the antimicrobial activity of derivatives containing the thiazole moiety against both Gram-positive and Gram-negative bacteria . For instance, compounds derived from this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
| Pathogen | Compound | MIC (μg/mL) |
|---|---|---|
| S. aureus | St.4 | 32 |
| E. coli | St.6 | 16 |
These results underscore the potential use of thiazole derivatives in developing new antimicrobial agents.
Mechanism of Action
The mechanism by which 2-Amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole carboxamides are a versatile class of compounds with varying substituents that influence their physicochemical and biological properties. Below is a detailed comparison of 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide with key analogs:
Substituent Variations in Thiazole Carboxamides
Key Observations:
- Substituent Effects: The methoxyethyl group in the target compound enhances lipophilicity compared to the hydrophilic aminoethyl group in Acotiamide Impurity 10. This difference may influence membrane permeability and metabolic stability .
- Biological Activity : Bacillamide A analogs (e.g., 1a) exhibit antimicrobial activity due to the 2-acetyl and tryptamine moieties, which are absent in the target compound . Antioxidant activity is prominent in benzyl-substituted thiazoles (), suggesting that bulky aromatic groups favor radical scavenging .
Thiazole-Oxadiazole Hybrids
Compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (–8) incorporate oxadiazole rings, which introduce additional hydrogen-bonding sites.
Thiazolidinone Derivatives
Thiazolidinone-based analogs (e.g., compounds 4g–4n in ) feature a 4-oxo-1,3-thiazolidin-3-yl group. These derivatives show moderate to high synthetic yields (37–70%) but differ fundamentally from the target compound in ring saturation and electronic properties .
Biological Activity
The compound 2-amino-N-(2-methoxyethyl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
Antimicrobial Properties
Research indicates that This compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy comparable to established antimicrobial agents. Preliminary studies suggest that the compound may inhibit specific bacterial enzymes, leading to its antimicrobial effects .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that thiazole derivatives can reduce prostaglandin E2 (PGE2) levels in vitro, which is critical for inflammatory responses . The ability to modulate inflammatory pathways positions this compound as a candidate for further pharmacological investigation.
Anticancer Activity
The anticancer potential of thiazole derivatives is well-documented. For instance, derivatives of 2-amino-thiazoles have demonstrated cytostatic properties against various cancer cell lines, including melanoma and leukemia . The introduction of specific substituents on the thiazole ring has been shown to enhance anticancer activity significantly. For example, compounds with aliphatic substitutions exhibited improved selectivity against cancer cells while maintaining low toxicity towards normal cells .
Enzyme Inhibition
The mechanism by which This compound exerts its biological effects primarily involves enzyme inhibition. The compound appears to interact with bacterial enzymes crucial for their survival and proliferation. Detailed kinetic studies are required to elucidate the specific binding sites and affinities for these targets .
Modulation of Receptor Activity
Recent studies have indicated that thiazole derivatives can act as negative allosteric modulators of AMPA receptors (AMPAR), which are vital in neurotransmission and neuroprotection . The modulation of AMPAR kinetics by these compounds suggests a potential role in treating neurological disorders.
Study on Antimicrobial Efficacy
A study highlighted the effectiveness of This compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its viability as an alternative treatment option .
Anticancer Activity Evaluation
In vitro assays on various cancer cell lines revealed that this compound exhibited significant growth inhibition. For instance, it showed an IC50 value of 2.01 µM against HT29 colon cancer cells, demonstrating its potent anticancer properties .
Anti-inflammatory Activity Assessment
In a controlled study measuring PGE2 levels, compounds similar to This compound resulted in a reduction of PGE2 levels by up to 98%, indicating strong anti-inflammatory potential .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
